molecular formula C7H13N B12862351 1-Bicyclo[2.1.1]hexanylmethanamine

1-Bicyclo[2.1.1]hexanylmethanamine

Cat. No.: B12862351
M. Wt: 111.18 g/mol
InChI Key: RBHITPFJQKEXGN-UHFFFAOYSA-N
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Description

1-Bicyclo[2.1.1]hexanylmethanamine is a unique compound characterized by its bicyclic structure. This compound belongs to the class of saturated bicyclic hydrocarbons, which have gained prominence in synthetic and medicinal chemistry due to their stability and unique three-dimensional structure. The bicyclo[2.1.1]hexane framework is often used as a molecular replacement for benzene rings in drug design, offering improved pharmacokinetic properties and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bicyclo[2.1.1]hexanylmethanamine typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized to introduce the methanamine group. Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition. The use of photochemistry allows for efficient and scalable synthesis of the bicyclic core, which can then be further functionalized through various chemical transformations .

Chemical Reactions Analysis

Types of Reactions

1-Bicyclo[2.1.1]hexanylmethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated bicyclo[2.1.1]hexane derivatives .

Mechanism of Action

The mechanism of action of 1-Bicyclo[2.1.1]hexanylmethanamine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for precise orientation of functional groups, facilitating interactions with biomacromolecules. This can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bicyclo[2.1.1]hexanylmethanamine is unique due to its specific bicyclic structure, which offers distinct advantages in terms of stability, pharmacokinetics, and metabolic stability. Its ability to mimic the topological characteristics of benzene rings while providing improved properties makes it a valuable compound in various fields of research .

Properties

IUPAC Name

1-bicyclo[2.1.1]hexanylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-5-7-2-1-6(3-7)4-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHITPFJQKEXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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